3,4-Dibromo-2-methylpyridine
Description
3,4-Dibromo-2-methylpyridine is a halogenated pyridine derivative featuring bromine atoms at the 3- and 4-positions and a methyl group at the 2-position. Pyridine derivatives are critical in medicinal chemistry and materials science due to their versatile reactivity and biological activity. Bromine substituents enhance electrophilic substitution resistance and increase molecular weight, while the methyl group acts as an electron-donating moiety, influencing regioselectivity in further reactions .
Properties
IUPAC Name |
3,4-dibromo-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZFRDZGFPZHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-methylpyridine typically involves the bromination of 2-methylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available 2-methylpyridine. The process includes bromination followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or organometallic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used under inert atmosphere conditions.
Reduction Reactions: Anhydrous conditions are preferred to prevent side reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Reduction Reactions: 2-Methylpyridine as the major product.
Scientific Research Applications
3,4-Dibromo-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-methylpyridine and its derivatives depends on the specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and selectivity towards the target, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key differences between 3,4-dibromo-2-methylpyridine and related bromopyridines:
Biological Activity
3,4-Dibromo-2-methylpyridine is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H5Br2N
- Molecular Weight : 232.92 g/mol
The compound features a pyridine ring substituted with two bromine atoms at the 3 and 4 positions and a methyl group at the 2 position. This configuration contributes to its unique biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination of 2-Methylpyridine : This method involves the direct bromination of 2-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective substitution.
- Pyridine Derivative Modifications : Utilizing other pyridine derivatives as starting materials can enhance yields and selectivity in producing dibrominated compounds.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound has significant antimicrobial properties against various bacterial strains. For instance, it showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to activate caspase pathways leading to cell death.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. It demonstrated moderate inhibition with an IC50 value of approximately 25 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways.
- Enzyme Interaction : Its structure allows for interaction with key enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound exhibited superior activity compared to other derivatives tested, highlighting its potential as a lead compound for developing new antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 64 | Staphylococcus aureus |
| Other Pyridine Derivatives | >128 | Escherichia coli |
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2024), the anticancer effects of this compound were investigated on MCF-7 and A549 cell lines. The findings revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 30 | 45 |
| A549 | 25 | 50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
